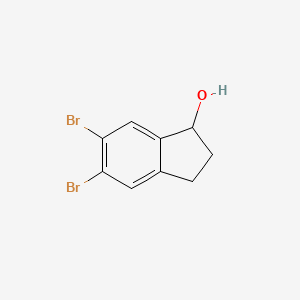

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Br2O |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

5,6-dibromo-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H8Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 |

InChI Key |

VVUXYQPFKFQNMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1O)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol

Retrosynthetic Analysis and Key Disconnections for Indenol Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, providing a roadmap for its synthesis. deanfrancispress.comnumberanalytics.com For the indenol scaffold of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol, the primary precursor is the corresponding ketone, 5,6-Dibromo-2,3-dihydro-1H-inden-1-one. The carbon-oxygen double bond of the ketone is a key functional group that can be readily reduced to the desired alcohol.

The principal disconnection for the indanone framework itself involves breaking the C4-C5 bond of the five-membered ring. This leads to a 3-arylpropionic acid derivative as a precursor. This disconnection points to an intramolecular Friedel-Crafts acylation as the key bond-forming reaction. nih.govnih.gov The synthesis, therefore, can be envisioned as starting from a suitably substituted benzene (B151609) derivative and building the five-membered ring onto it.

Development of Multistep Synthesis Pathways for Enhanced Efficiency

Based on the retrosynthetic analysis, a plausible and efficient multistep pathway to this compound can be designed. A common and effective method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov

A potential synthetic route could commence with 1,2-dibromobenzene. A Friedel-Crafts acylation with succinic anhydride (B1165640) would introduce the required three-carbon side chain, which can then be reduced to form 3-(3,4-dibromophenyl)propanoic acid. Conversion of this carboxylic acid to its acyl chloride, followed by an intramolecular Friedel-Crafts acylation, would yield the key intermediate, 5,6-dibromo-1-indanone. nih.gov The final step is the reduction of the indanone's carbonyl group to the target alcohol, this compound.

Recent advancements in Friedel-Crafts chemistry have focused on improving efficiency and mildness of reaction conditions. For instance, the use of niobium pentachloride (NbCl5) can facilitate the direct cyclization of 3-arylpropanoic acids at room temperature, acting as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net Furthermore, cascade reactions, such as a reductive Friedel-Crafts alkylation/cyclization of keto acids, provide a one-pot approach to indanone synthesis under metal-free conditions. rsc.orgrsc.org

Asymmetric Synthesis Approaches for Enantiopure this compound

The hydroxyl group at the C1 position makes this compound a chiral molecule. The synthesis of a single enantiomer is crucial for many applications and can be achieved through several asymmetric strategies. wikipedia.org

Enantioselective Catalysis in Indenol Formation

Enantioselective catalysis aims to directly produce one enantiomer in excess by using a chiral catalyst. wikipedia.org A highly effective method for producing enantiopure indenols is the asymmetric reduction of the precursor indanone. Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can facilitate the hydrogenation or transfer hydrogenation of the ketone with high enantioselectivity. For example, chiral dendrimer-supported prolinol has been used as a catalyst for the asymmetric reduction of indanones, yielding alcohols with up to 97% enantiomeric excess (ee). researchgate.net Another approach is the asymmetric reductive-Heck reaction, which can build the chiral indanone skeleton enantioselectively. acs.orgacs.org

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| (R)-3,5-XylMeOBIPHEP-Pd | Chalcone derivative | >90% | acs.org |

| Dendrimer-supported prolinol | Substituted Indanone | up to 97% | researchgate.net |

| CBS-oxazaborolidine | 2-sulfonyloxy-1-indanone | >99% | researchgate.net |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a process for separating a racemic (50:50) mixture of enantiomers. wikipedia.org This is often achieved by reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. wikipedia.orgnih.gov

For a racemic mixture of this compound, common strategies include:

Formation of Diastereomeric Esters: Reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid (e.g., (S)-mandelic acid) to form diastereomeric esters. wikipedia.orglibretexts.org After separation, hydrolysis of each ester yields the individual, enantiopure alcohol.

Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org For instance, an asymmetric silylation using a chiral guanidine (B92328) catalyst can selectively protect one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric purity. researchgate.net

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic synthesis utilizes enzymes as catalysts to perform stereoselective transformations. nih.govmdpi.com Enzymes are highly effective chiral catalysts that operate under mild conditions. nih.gov For resolving racemic alcohols like this compound, enzymatic kinetic resolution is a powerful tool. jocpr.com

Lipases are commonly used enzymes for this purpose. In a typical procedure, the racemic alcohol is subjected to acylation (e.g., using vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. youtube.com This allows for the separation of the resulting ester (from the faster-reacting enantiomer) and the unreacted alcohol (the slower-reacting enantiomer), both with high enantiomeric purity. jocpr.com Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired acylated product. mdpi.comdiva-portal.org

| Enzyme | Acyl Donor | Solvent | Outcome | Reference |

| Lipase PS | Vinyl Acetate | Diisopropyl ether | Kinetic resolution | nih.gov |

| Lipase YCJ01 | various | n-Hexane | High enantioselectivity (E > 900) | researchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. paperpublications.orgresearchgate.net The synthesis of this compound can be made more sustainable by applying these principles. chemijournal.comsphinxsai.com

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than methods requiring stoichiometric reagents. chemijournal.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, some Friedel-Crafts reactions can be performed under solvent-free conditions or in less toxic solvents. nih.gov The use of biocatalysis also aligns with green principles as enzymes operate in aqueous media or benign organic solvents under mild conditions. nih.gov

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste. paperpublications.org This includes Lewis acids in Friedel-Crafts reactions, transition metal catalysts for asymmetric reductions, and enzymes. researchgate.netresearchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave or ultrasound-assisted reactions, can accelerate reaction times and lower energy input compared to conventional heating. nih.gov

Less Hazardous Chemical Syntheses: Halogenation steps often use harsh reagents. Modern methods like C-H halogenation using N-halosuccinimides (NXS) under catalytic conditions can provide a more environmentally friendly alternative to traditional methods. researchgate.netacs.org The use of halogen-induced cyclizations can also be performed under mild conditions, avoiding harsh reagents. mdpi.com

By integrating these principles, the synthesis of this compound can be achieved not only with high efficiency and stereoselectivity but also with a minimized environmental footprint.

Exploration of Flow Chemistry and Continuous Processing for Scalable Production

The paradigm of chemical manufacturing is undergoing a significant transformation, with a marked shift from traditional batch processing to continuous flow chemistry. This evolution is driven by the inherent advantages of flow chemistry, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater scalability and reproducibility. For the synthesis of complex molecules like this compound, the application of flow chemistry and continuous processing presents a compelling strategy for scalable and efficient production. While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the principles of flow chemistry can be applied to its hypothetical production, drawing parallels from established continuous processes for structurally related compounds.

A key reaction in the synthesis of this compound is the bromination of the indane core. Traditional batch bromination often involves the use of hazardous reagents like molecular bromine, posing significant safety risks, especially on a large scale. Flow chemistry offers a safer alternative by enabling the in situ generation of the brominating agent, which is then immediately consumed in the reaction stream. vapourtec.commdpi.com This approach minimizes the inventory of hazardous materials at any given time. For instance, a continuous process could involve the reaction of an oxidant with a bromide salt to generate the active brominating species, which is then mixed with the indane substrate in a microreactor. vapourtec.commdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and yields, minimizing the formation of polybrominated byproducts. mdpi.com

Following the bromination step, the subsequent reduction of the keto group to a hydroxyl group to form the final product can also be integrated into a continuous flow system. This can be achieved using packed-bed reactors containing a solid-supported reducing agent. The crude product stream from the bromination step could be directly channeled into the reduction reactor, potentially telescoping multiple synthetic steps and eliminating the need for intermediate isolation and purification. Such multi-step continuous synthesis has been successfully demonstrated for various active pharmaceutical ingredients and complex organic molecules.

The scalability of a continuous process for this compound production is another significant advantage. Scaling up in a flow chemistry setup is typically achieved by either extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. This linear scalability avoids the challenges often encountered when scaling up batch processes, where issues with heat transfer and mixing can lead to inconsistent product quality.

Below are hypothetical data tables illustrating potential reaction parameters for the continuous flow synthesis of this compound, based on analogous transformations reported in the literature for other aromatic compounds.

Table 1: Hypothetical Parameters for Continuous Flow Bromination of 2,3-dihydro-1H-inden-1-one

| Parameter | Value | Unit |

| Reactor Type | Microreactor | - |

| Substrate | 2,3-dihydro-1H-inden-1-one | - |

| Brominating Agent | In situ generated Br2 | - |

| Oxidant | Sodium hypochlorite (B82951) (NaOCl) | - |

| Bromide Source | Potassium bromide (KBr) | - |

| Solvent | Acetonitrile | - |

| Flow Rate (Substrate) | 0.5 | mL/min |

| Flow Rate (Reagents) | 0.5 | mL/min |

| Residence Time | 10 | minutes |

| Temperature | 25 | °C |

| Pressure | 5 | bar |

| Hypothetical Yield | >90 | % |

Table 2: Hypothetical Parameters for Continuous Flow Reduction of 5,6-Dibromo-2,3-dihydro-1H-inden-1-one

| Parameter | Value | Unit |

| Reactor Type | Packed-Bed Reactor | - |

| Substrate | 5,6-Dibromo-2,3-dihydro-1H-inden-1-one | - |

| Reducing Agent | Polymer-supported borohydride | - |

| Solvent | Methanol | - |

| Flow Rate | 1.0 | mL/min |

| Residence Time | 15 | minutes |

| Temperature | 30 | °C |

| Pressure | 3 | bar |

| Hypothetical Yield | >95 | % |

Mechanistic Elucidation of Reactions Involving 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol

Detailed Reaction Mechanisms for Derivatization and Functionalization

The derivatization and functionalization of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol can proceed through several reaction pathways, primarily involving the hydroxyl group and the aromatic ring.

The hydroxyl group at the 1-position is a key site for derivatization. Standard reactions such as esterification and etherification can be employed. For instance, esterification with an acyl chloride in the presence of a base like pyridine (B92270) would likely proceed through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the ester and a chloride ion.

Oxidation of the secondary alcohol to the corresponding ketone, 5,6-dibromo-2,3-dihydro-1H-inden-1-one, is another important transformation. Reagents like pyridinium (B92312) chlorochromate (PCC) are often used for such oxidations of substituted homoallylic alcohols. mdpi.com The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the alpha-proton, leading to the ketone.

Functionalization of the aromatic ring, which is activated by the electron-donating character of the hydroxyl group and deactivated by the inductive effect of the bromine atoms, can be achieved through electrophilic aromatic substitution reactions. However, the presence of two bromine atoms will direct incoming electrophiles to specific positions. Cross-coupling reactions, such as the Suzuki or Sonogashira coupling, catalyzed by transition metals, offer a powerful method for C-C bond formation at the C-Br positions. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation with an organoboron or organocopper reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Kinetic and Thermodynamic Studies of Relevant Reaction Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is the major one. wikipedia.org This distinction is particularly relevant when competing reaction pathways lead to different products. wikipedia.org

For reactions involving this compound, the formation of different regioisomers or stereoisomers can be influenced by reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst. For example, in a substitution reaction, a lower reaction temperature might favor the formation of the kinetically controlled product, which has a lower activation energy barrier. Conversely, higher temperatures and longer reaction times might allow for equilibrium to be established, leading to the thermodynamically more stable product. wikipedia.org

Hypothetical Reaction Coordinate Diagram for a Substitution Reaction:

Pathway A (Kinetic Product): Lower activation energy (Ea), faster reaction rate.

Pathway B (Thermodynamic Product): Higher activation energy (Ea), but the product is at a lower energy level (more stable).

| Parameter | Pathway A (Kinetic) | Pathway B (Thermodynamic) |

| Activation Energy (Ea) | Lower | Higher |

| Product Stability | Less Stable | More Stable |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

This table is illustrative and based on general principles of kinetic and thermodynamic control.

Role of Transition Metal Catalysis and Organocatalysis in Directing Reactivity

Both transition metal catalysis and organocatalysis play a pivotal role in modern organic synthesis and can be instrumental in controlling the reactivity and selectivity of transformations involving this compound.

Transition Metal Catalysis: As mentioned earlier, transition metal catalysts, particularly those based on palladium, rhodium, and copper, are essential for cross-coupling reactions to functionalize the C-Br bonds. rsc.orgnih.gov The choice of ligand on the metal center can significantly influence the efficiency, regioselectivity, and stereoselectivity of these reactions. Chiral ligands can be employed to induce enantioselectivity in reactions involving the chiral center of the molecule. Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, which could potentially be applied to the indanol scaffold. nih.govrsc.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal catalysis. Chiral organocatalysts, such as those based on proline or indanol itself, can be highly effective in promoting enantioselective reactions. nih.gov For instance, an organocatalyst could be used to activate the carbonyl group of the corresponding ketone (5,6-dibromo-2,3-dihydro-1H-inden-1-one) towards nucleophilic attack, thereby controlling the stereochemical outcome of the reaction. Enantioselective syntheses of indane derivatives have been achieved using N-heterocyclic carbene (NHC) catalysts. rsc.org

Stereochemical Research on 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol

Methodologies for Absolute Configuration Determination (e.g., X-ray Diffraction, Chiroptical Spectroscopy)

The unambiguous assignment of the absolute configuration of a chiral molecule is fundamental in stereochemical research. For substituted 2,3-dihydro-1H-inden-1-ols, a combination of techniques is often employed to achieve this.

Interactive Data Table: Crystal Structure Data for a Representative Bromo-Indenone Derivative

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.964(3) |

| b (Å) | 8.818(3) |

| c (Å) | 15.652(6) |

| β (°) | 98.457(11) |

| Volume (ų) | 1086.3(7) |

Note: Data is for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and is presented for illustrative purposes. nih.gov

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration of chiral molecules in solution. These methods rely on the differential absorption of left and right circularly polarized light. The experimental spectra are compared with quantum-chemical calculations for a known configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. For instance, studies on 1,2-substituted ferrocenes have demonstrated the effectiveness of comparing experimental and DFT-calculated VCD and ECD spectra to confirm absolute configurations. nih.gov This approach is highly applicable to the stereochemical investigation of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol.

In addition to these methods, enzymatic kinetic resolution has been successfully used to resolve racemic mixtures of 2-bromo-2,3-dihydro-1H-inden-1-ols, which can then be analyzed by techniques like NMR to determine the stereochemistry. researchgate.net

Studies on Chirality Transfer and Induction

Chirality transfer is a fundamental concept in stereoselective synthesis where a pre-existing chiral center in a molecule dictates the stereochemical outcome at a new stereocenter being formed. nih.gov This process is crucial in controlling the three-dimensional structure of the product.

In the context of this compound, the chiral center at C-1 can influence the stereochemistry of reactions at other positions on the molecule. For example, if the indenol is used as a starting material for further synthetic transformations, the stereochemistry of the hydroxyl group can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

A well-documented example of chirality transfer is observed in the reaction of β-hydroxy amino acids with aldehydes. mdpi.comnih.gov In these reactions, the stereochemistry of the carbon atom bearing the hydroxyl group is retained, and it induces a specific configuration at the newly formed chiral centers. mdpi.comnih.gov This principle of a resident chiral center directing the stereochemical course of a reaction is directly applicable to understanding the potential reactivity of enantiomerically pure this compound.

Diastereoselective Reactions Utilizing this compound

Diastereoselective reactions are chemical reactions that preferentially produce one diastereomer of a product. When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the existing chiral center can lead to a diastereoselective outcome.

While specific examples of diastereoselective reactions utilizing this compound are not prominently reported, the principles of such reactions are well-established. For instance, the diastereoselective ene reaction of singlet oxygen with chiral allylic alcohols demonstrates how a hydroxyl group can direct the stereoselectivity of a reaction. bohrium.com In these reactions, the allylic hydroxyl group is thought to form a transient complex with the incoming reagent, which leads to the preferential formation of one diastereomer. bohrium.com

Similarly, the chiral hydroxyl group in an enantiomerically pure sample of this compound could be used to direct the stereochemical outcome of various transformations, such as epoxidations, hydroborations, or Diels-Alder reactions, making it a potentially valuable chiral building block in asymmetric synthesis. nih.gov

Conformational Analysis and its Influence on Stereochemical Outcomes

The conformation of the five-membered ring in 2,3-dihydro-1H-inden-1-ol derivatives plays a significant role in determining the stereochemical outcome of their reactions. The cyclopentene (B43876) ring in the indanol scaffold is not planar and typically adopts an envelope or twist conformation. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

The preferred conformation can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants, and computational modeling. Studies on the stereochemistry of 2-substituted chromanes, which also contain a non-planar heterocyclic ring, have shown that the substituent at the chiral center predominantly occupies a pseudo-equatorial position in the half-chair conformation. mdpi.com

This conformational preference is critical as it dictates the accessibility of the different faces of the molecule to incoming reagents. A bulky substituent in a pseudo-equatorial position will sterically hinder the approach of a reagent from that face, leading to a selective reaction on the opposite, less hindered face. Therefore, a thorough conformational analysis of this compound is essential for predicting and understanding its diastereoselectivity in chemical reactions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-Dimensional (2D) NMR Correlational Studies (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and types of protons and carbons, 2D NMR experiments are crucial for unambiguously assembling the molecular structure of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would reveal correlations between the proton on the carbon bearing the hydroxyl group (H1) and the protons on the adjacent methylene (B1212753) group (H2). It would also show couplings between the protons of the two methylene groups in the five-membered ring (H2 and H3).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the proton at the hydroxyl-bearing carbon (H1) would show a cross-peak with the signal for that carbon (C1).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is vital for piecing together the molecular skeleton. For example, the aromatic protons would show correlations to multiple carbons in the benzene (B151609) ring, confirming the substitution pattern. The proton at C1 would show correlations to carbons in the aromatic ring and to C3, helping to link the aliphatic and aromatic portions of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the proton at C1 and the protons on the adjacent methylene group, providing insights into the puckering of the five-membered ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H to ¹H) |

|---|---|---|---|---|

| 1 | ~5.2 | ~75 | C2, C3, C7a, C4 | H2, H7 |

| 2 | ~2.0-2.5 | ~30 | C1, C3, C3a | H1, H3 |

| 3 | ~2.8-3.2 | ~35 | C2, C3a, C4, C7a | H2, H4 |

| 4 | ~7.6 | ~125 | C3, C5, C6, C7a | H3 |

Note: The chemical shift values are estimates based on related structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Spectroscopy for Conformational Exchange Phenomena

The five-membered ring of the 2,3-dihydro-1H-inden-1-ol system is not planar and can undergo conformational exchange, such as ring-flipping. Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, can be used to study these dynamic processes. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature is increased, these signals may broaden and coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for the conformational change can be calculated.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This method can provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, a successful X-ray crystallographic analysis would yield a detailed structural model, confirming the connectivity and stereochemistry. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atoms, which govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O |

| Formula Weight | 307.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

Note: The crystallographic data presented are hypothetical and would need to be determined experimentally.

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Assignment

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with quantum chemical predictions, the absolute configuration of an enantiomer can be determined. bldpharm.commedchemexpress.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the absolute configuration of a chiral molecule. bldpharm.commedchemexpress.com

These techniques are also invaluable for determining the enantiomeric purity of a sample.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interactions

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations and the C-Br stretching modes would be expected to give rise to strong signals in the Raman spectrum.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be made. Furthermore, shifts in the vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Product Identification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₉H₈Br₂O). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing a clear signature for the presence of two bromine atoms.

In addition to confirming the final product, HRMS is a powerful tool for identifying transient intermediates in a reaction mixture, thereby aiding in the elucidation of reaction mechanisms. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a water molecule or a bromine atom would be expected fragmentation pathways for this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Dibromo-2,3-dihydro-1H-inden-2-ol |

Computational and Theoretical Investigations of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, providing insights into its stability, reactivity, and spectroscopic properties.

A primary application of DFT in this context would be the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

For this compound, DFT calculations would likely show the HOMO localized on the electron-rich aromatic ring, influenced by the hydroxyl group, while the LUMO might be distributed over the aromatic system and the C-Br bonds. This information helps predict sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating electron-deficient regions (electrophilic sites). For this compound, the oxygen atom of the hydroxyl group would be a site of high electron density, while the hydrogen of the hydroxyl group and the regions around the bromine atoms would be more electron-deficient.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a non-planar five-membered ring and a rotatable hydroxyl group, MD simulations are invaluable for exploring its conformational space.

By simulating the molecule's motion over nanoseconds or longer, researchers can identify low-energy conformers and understand the energy barriers between them. The five-membered ring in the 2,3-dihydro-1H-inden-1-ol core can adopt various puckered conformations, and the orientation of the hydroxyl group (axial vs. equatorial-like) will significantly impact the molecule's shape and interaction with its environment.

MD simulations are also crucial for studying solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the conformational preferences and dynamics of the solute. The solvent can form hydrogen bonds with the hydroxyl group and interact with the polar C-Br bonds, stabilizing certain conformations over others. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

| Conformer | Dihedral Angle (C-C-C-O) | Hypothetical Relative Energy (kcal/mol) | Solvent |

|---|---|---|---|

| A | -165° | 0.0 (most stable) | Water |

| B | -60° | 1.2 | Water |

| C | 60° | 1.5 | Water |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic parameters of molecules, which is essential for interpreting experimental spectra and confirming chemical structures. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable.

NMR Spectroscopy: Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the definitive assignment of signals to specific atoms in the molecule, which can be ambiguous for complex structures.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific functional group's stretching or bending motion (e.g., O-H stretch, C-Br stretch, aromatic C-H bend).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the molecule's chromophores and its color properties.

| Spectroscopic Data | Hypothetical Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 5.2 | H on C1 (bearing the OH group) |

| ¹³C NMR Chemical Shift (ppm) | 75.8 | C1 (bearing the OH group) |

| IR Frequency (cm⁻¹) | 3450 | O-H stretch |

| UV-Vis λmax (nm) | 285 | π → π* transition in the aromatic ring |

Theoretical Elucidation of Reaction Pathways, Transition States, and Energy Profiles

Theoretical calculations are instrumental in mapping out the potential reaction pathways for a molecule, providing insights that are often difficult to obtain through experiments alone. For this compound, computational studies could explore various reactions, such as oxidation of the alcohol to a ketone, or substitution reactions on the aromatic ring.

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete energy profile for a proposed reaction mechanism can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate.

For example, the dehydration of this compound to form an indene (B144670) derivative could be modeled. Calculations would identify the structure of the transition state and the activation energy for this elimination reaction, helping to predict the conditions under which it might occur. Similarly, the mechanism of a nucleophilic substitution at one of the bromine atoms could be investigated.

| Reaction | Reactant | Transition State | Product | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Dehydration | This compound | [Structure] | 5,6-Dibromo-1H-indene | 25.5 |

| Oxidation | This compound | [Structure] | 5,6-Dibromo-2,3-dihydro-1H-inden-1-one | 15.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to synthetic reactivity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. While often used in drug discovery, QSAR can also be applied to predict synthetic reactivity.

In the context of this compound, a QSAR study would be most relevant if a series of related indanol derivatives were synthesized and their reactivity in a specific reaction was measured. For example, if various substituted indanols were subjected to a particular oxidation reaction, a QSAR model could be built to predict the reaction rate or yield based on calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). The resulting QSAR model, typically a mathematical equation, could then be used to predict the reactivity of new, unsynthesized derivatives, guiding future synthetic efforts.

Synthetic Utility of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol As a Versatile Building Block

Precursor in the Total Synthesis of Complex Natural Products and Synthetic Analogs (Focus on synthetic strategy)

The indane core is a structural motif present in a variety of natural products and biologically active molecules. The synthetic strategy involving 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol as a starting material would leverage the bromine atoms as handles for the introduction of further complexity through cross-coupling reactions. For instance, a sequential Suzuki or Stille coupling could be employed to introduce different aryl or vinyl groups at the 5- and 6-positions, thereby constructing a more elaborate carbon skeleton.

The hydroxyl group at the 1-position can serve as a stereochemical anchor. Its configuration can be set early in the synthesis and then used to direct the stereochemistry of subsequent reactions on the five-membered ring. Furthermore, the hydroxyl group can be oxidized to the corresponding indanone, which opens up another avenue for functionalization at the C2 position.

A plausible synthetic strategy towards a complex target could involve the following steps:

Resolution of the racemic this compound to obtain a single enantiomer.

Protection of the hydroxyl group to prevent interference in subsequent steps.

Selective cross-coupling at the more sterically accessible bromine atom , followed by a second cross-coupling at the remaining bromine.

Deprotection and further manipulation of the hydroxyl group to complete the synthesis of the target molecule.

Application as a Chiral Building Block in Asymmetric Catalysis and Synthesis

The presence of a stereocenter at the C1 position makes this compound a valuable chiral building block, provided it can be obtained in an enantiomerically pure form. This can be achieved either through asymmetric synthesis, for example, by the enantioselective reduction of the corresponding 5,6-dibromo-2,3-dihydro-1H-inden-1-one, or by resolution of the racemic alcohol. Enzymatic strategies are particularly well-suited for such resolutions. nih.gov

Once obtained in enantiopure form, this chiral indanol can be used in several ways in asymmetric synthesis:

As a chiral auxiliary: The hydroxyl group can be derivatized with a prochiral substrate. The steric bulk of the indanol scaffold can then direct the stereochemical outcome of a reaction on the substrate, after which the auxiliary can be cleaved and recovered.

As a precursor to chiral ligands: The hydroxyl group and the bromine atoms can be functionalized to introduce coordinating groups, such as phosphines or amines. The resulting ligands could be used in transition metal-catalyzed asymmetric reactions. The rigid indane backbone is often beneficial for creating a well-defined chiral environment around the metal center.

As a chiral starting material: The stereocenter at C1 can be used to induce stereoselectivity in the construction of adjacent stereocenters, for example, through diastereoselective reactions on the five-membered ring.

Strategies for Constructing Advanced Polycyclic and Heterocyclic Architectures

The two bromine atoms on the aromatic ring of this compound are key to its use in the construction of polycyclic and heterocyclic systems. The differential reactivity of the two C-Br bonds, although modest, can sometimes be exploited for selective functionalization. More commonly, sequential palladium-catalyzed cross-coupling reactions are employed.

For example, a Sonogashira coupling at one of the bromine atoms could introduce an alkyne, which could then undergo an intramolecular cyclization with the hydroxyl group (after conversion to a suitable nucleophile) to form a fused furan ring. Alternatively, a double Heck reaction or a Suzuki polycondensation could lead to the formation of ladder-type polymers.

The synthesis of fused heterocyclic systems can be achieved through various strategies. For instance, conversion of the alcohol to an amino group would provide a precursor for the synthesis of indeno-fused nitrogen heterocycles. The reaction of bromo-indenone derivatives with thiourea to form indenothiazoles demonstrates the utility of halogenated indane scaffolds in heterocyclic synthesis. heteroletters.org

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-6-bromo-2,3-dihydro-1H-inden-1-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-6-bromo-2,3-dihydro-1H-inden-1-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-ol |

| Intramolecular Cyclization | Base | Fused heterocyclic system |

Derivatization for the Synthesis of Novel Organic Materials (Focus on the synthetic pathways)

The rigid and planar nature of the indane system, combined with the potential for extensive electronic conjugation through the aromatic ring, makes this compound an interesting starting material for novel organic materials.

Synthesis of Conjugated Polymers: The dibromo functionality is a classic handle for the synthesis of conjugated polymers via Yamamoto or Suzuki polycondensation reactions. Polymerization of a derivatized this compound monomer could lead to polymers with interesting optical and electronic properties. The indanol moiety could impart solubility and influence the solid-state packing of the polymer chains.

Synthetic Pathway to a Polyindenofluorene-type Polymer:

Oxidation of this compound to the corresponding indanone.

Knoevenagel condensation at the C2 position with an appropriate active methylene (B1212753) compound to introduce a side chain.

Suzuki polycondensation of the resulting dibromo monomer with a suitable diboronic acid to yield the final polymer.

Synthesis of Discotic Liquid Crystals: The indane core can be functionalized with long alkyl chains at the 5- and 6-positions via cross-coupling reactions. The resulting disc-shaped molecules may exhibit liquid crystalline behavior, with potential applications in electronic devices.

Functional Group Interconversion (FGI) Strategies on the this compound Scaffold

A wide range of functional group interconversions can be performed on the this compound scaffold, further highlighting its versatility as a synthetic building block. vanderbilt.edu

Reactions at the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5,6-dibromo-2,3-dihydro-1H-inden-1-one, using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution. Alternatively, it can be directly converted to a halide using reagents like thionyl chloride or phosphorus tribromide.

Inversion: A Mitsunobu reaction can be used to invert the stereochemistry at the C1 position.

Reactions at the Bromine Atoms:

Lithiation: The bromine atoms can be exchanged for lithium by treatment with an organolithium reagent, such as n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Grignard Formation: Reaction with magnesium metal can generate the corresponding Grignard reagent, which can be used in reactions with carbonyl compounds and other electrophiles.

Cross-Coupling: As discussed previously, the bromine atoms are ideal for a wide range of palladium-catalyzed cross-coupling reactions.

| Starting Functional Group | Reagents | Product Functional Group |

| Secondary Alcohol | PCC, CH₂Cl₂ | Ketone |

| Secondary Alcohol | TsCl, pyridine (B92270) | Tosylate |

| Secondary Alcohol | PPh₃, DEAD, NaN₃ | Azide |

| Bromoarene | n-BuLi, then CO₂ | Carboxylic acid |

| Bromoarene | Mg, THF, then RCHO | Secondary Alcohol |

Future Research Directions and Unexplored Potential of 5,6 Dibromo 2,3 Dihydro 1h Inden 1 Ol

Development of Novel Catalytic Transformations and Reaction Methodologies

The presence of multiple functional groups in 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol makes it an ideal substrate for the development of new catalytic transformations. Future research could focus on leveraging the hydroxyl group and the carbon-bromine bonds to forge new bonds in a highly selective and efficient manner.

One promising avenue is the exploration of enantioselective catalysis. The hydroxyl group can be a directing group in asymmetric transformations, allowing for the synthesis of chiral derivatives with high enantiopurity. For instance, asymmetric hydrogenation or oxidation reactions could be developed to access specific stereoisomers, which is of paramount importance in medicinal chemistry.

Furthermore, the development of novel palladium-catalyzed cross-coupling reactions on this scaffold is a fertile ground for research. While Suzuki and Sonogashira couplings are well-established, there is room for innovation in developing milder and more sustainable reaction conditions, potentially utilizing more earth-abundant metal catalysts.

| Catalytic Transformation | Potential Catalyst System | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Ruthenium or Iridium complexes | Enantiopure 5,6-Dibromo-2,3-dihydro-1H-indan |

| Directed C-H Functionalization | Palladium or Rhodium catalysts | Selective functionalization of the indane core |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) | Arylated or heteroarylated indenol derivatives |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF) | Alkynylated indenol derivatives |

This table presents hypothetical yet plausible catalytic transformations for this compound based on established methodologies for similar substrates.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The modular nature of this compound makes it an excellent candidate for integration into automated synthesis platforms. synplechem.comsemanticscholar.org These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. researchgate.net The dibromo functionality allows for iterative diversification, where each bromine atom can be selectively functionalized in a stepwise manner.

Future research in this area would involve developing robust and reliable reaction protocols for the functionalization of this compound that are compatible with automated systems. This includes optimizing reaction conditions for a wide range of coupling partners and developing efficient purification methods suitable for high-throughput workflows. The use of pre-packed reagent cartridges and robotic liquid handlers could streamline the synthesis of a diverse library of indenol derivatives. synplechem.com

Exploration of New Chemical Space through Diversification of the Indenol Core

The two bromine atoms on the aromatic ring of this compound serve as versatile handles for exploring new chemical space. Through sequential and regioselective cross-coupling reactions, a vast array of substituents can be introduced, leading to the generation of diverse molecular architectures. mdpi.comgreenchemistry-toolkit.org

For example, a Suzuki coupling at one bromine position followed by a Sonogashira coupling at the other could yield highly functionalized and unsymmetrical indenol derivatives. This strategy allows for the systematic variation of electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials. The resulting libraries of compounds could be screened for a wide range of biological activities or material properties. nih.gov

| Coupling Reaction | Reagent | Potential Application of Product |

| Suzuki-Miyaura | Arylboronic acids | Medicinal chemistry, organic electronics |

| Sonogashira | Terminal alkynes | Materials science, chemical biology |

| Buchwald-Hartwig | Amines, amides | Agrochemicals, pharmaceuticals |

| Stille | Organostannanes | Polymer chemistry, organic synthesis |

| Heck | Alkenes | Fine chemicals, natural product synthesis |

This table illustrates the potential for diversification of the this compound core using various palladium-catalyzed cross-coupling reactions.

Advanced Mechanistic Studies on Challenging Transformations

While many catalytic reactions are well-established, a deeper understanding of the reaction mechanisms is often necessary to overcome challenges and improve efficiency. Future research should include advanced mechanistic studies on transformations involving this compound.

For instance, investigating the mechanism of C-H activation reactions on the indane core could lead to the development of more selective and efficient catalysts. princeton.edudtic.milrutgers.edu Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like kinetic isotope effect studies, can provide valuable insights into the transition states and reaction pathways. Understanding these mechanisms will enable the rational design of catalysts and reaction conditions to achieve desired outcomes.

Design of Next-Generation Synthetic Routes for Enhanced Sustainability and Atom Economy

In line with the principles of green chemistry, a key future research direction will be the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives. nih.govresearchgate.net This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Future synthetic strategies could focus on:

Catalytic C-H Bromination: Developing selective C-H bromination methods to install the bromine atoms, avoiding the use of stoichiometric brominating agents.

Flow Chemistry: Implementing continuous flow processes for the synthesis and functionalization of the indenol core, which can offer better control, safety, and scalability.

Biocatalysis: Exploring enzymatic routes for the synthesis of the indenol precursor, which can proceed under mild conditions with high stereoselectivity.

The evaluation of the "greenness" of these new synthetic routes can be quantified using various metrics. mdpi.comwiley-vch.de

| Green Chemistry Metric | Description | Relevance to Synthesis of this compound Derivatives |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of atoms from the starting materials into the final indenol derivative. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimizing waste generated during synthesis and purification steps. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Reducing the overall material footprint of the synthetic process. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Improving the efficiency of each chemical transformation in the synthetic sequence. |

This table outlines key green chemistry metrics that should be considered in the development of future synthetic routes for this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol?

Methodological Answer:

The synthesis typically involves bromination of a dihydroindenol precursor. For example, regioselective bromination of 2,3-dihydro-1H-inden-1-ol using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C) can yield 5,6-dibromo derivatives. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 2.2 equivalents Br₂) ensures minimal side-products. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

Follow protocols for halogenated aromatics: store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Use PPE (gloves, goggles) due to potential skin/eye irritation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Safety data from analogs suggest acute toxicity (H302, H315) and respiratory hazards (H335), warranting fume hood use during handling .

Basic: What NMR parameters characterize this compound?

Methodological Answer:

Key ¹H NMR signals include:

- Indenol OH proton : ~2.5 ppm (broad, exchangeable).

- Aromatic protons : Deshielded due to bromine (δ ~7.2–7.5 ppm, coupling patterns depend on substitution).

- Dihydro protons : Multiplets at δ 2.8–3.2 ppm (CH₂) and δ 5.1–5.5 ppm (CH-OH).

Use ¹³C NMR to confirm bromine-induced deshielding (C-Br ~110–120 ppm). Assignments require COSY, HSQC, and HMBC for unambiguous signal correlation .

Advanced: How can researchers resolve enantiomeric purity of this compound?

Methodological Answer:

Enzymatic resolution using lipases (e.g., Burkholderia cepacia) is effective. For example, react racemic mixtures with vinyl acetate in MTBE at 24°C. Monitor conversion via TLC/NMR; the (S)-enantiomer typically acylates faster, leaving the (R)-enantiomer unreacted. Separate via chromatography (e.g., chiral Celite® columns). Confirm enantiomeric excess (ee) using chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol mobile phase) .

Advanced: How to address conflicting stereochemical assignments in dihydroindenol derivatives?

Methodological Answer:

Discrepancies arise from crystallographic vs. spectroscopic data. Cross-validate using:

- X-ray crystallography : Refine structures with SHELXL (SHELX suite) using high-resolution data.

- DPFGSE-NOE experiments : Detect spatial proximity of protons to confirm configurations (e.g., NOE between OH and adjacent CH₂).

- ECD/VCD spectroscopy : Compare experimental and simulated spectra for absolute configuration .

Advanced: What computational methods predict binding interactions of this compound with biological targets?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) using a flexible ligand-receptor model. For acetylcholinesterase (AChE) inhibition studies:

Prepare the ligand with Gaussian (DFT optimization, B3LYP/6-31G*).

Dock into AChE’s active site gorge (PDB: 1ACJ), allowing side-chain flexibility.

Analyze key interactions (e.g., H-bonding with Gly118/Gly119, π-π stacking with Trp86). Validate via 3D-QSAR and binding free energy calculations (MM-PBSA) .

Advanced: How to design SAR studies for brominated dihydroindenols?

Methodological Answer:

Focus on substituent effects:

- Electron-withdrawing groups (Br) : Enhance electrophilicity and AChE inhibition.

- Steric bulk : Test analogs with methyl/fluoro substituents to probe active site tolerance.

Use a library of derivatives (e.g., 5,6-dibromo vs. 4,5-dichloro) and measure IC₅₀ via Ellman’s assay. Corrogate activity trends with Hammett σ constants and LogP values .

Advanced: What crystallographic challenges arise in resolving this compound?

Methodological Answer:

Bromine’s high electron density causes absorption errors. Mitigate via:

- Data collection : Use Mo-Kα radiation (λ = 0.7107 Å) and multi-scan absorption correction (SADABS).

- Refinement : Apply anisotropic displacement parameters for Br atoms. Validate with R₁ (≤5%) and wR₂ (≤12%) metrics. Visualize thermal ellipsoids in ORTEP-3 to assess disorder .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (254 nm).

- GC-MS : Confirm molecular ion ([M]⁺ at m/z 291.9 for C₉H₈Br₂O) and fragmentation patterns.

- Elemental analysis : Match calculated vs. observed C/H/Br/O percentages (≤0.3% deviation) .

Advanced: How to troubleshoot low yields in dihydroindenol bromination?

Methodological Answer:

Low yields stem from competing di-bromination or oxidation. Optimize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.